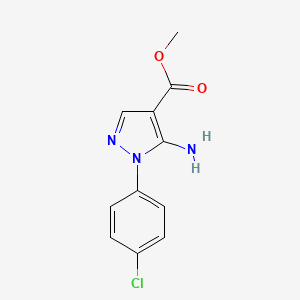

methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWPKQFDGNJKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route via Hydrazine and β-Ketonitriles (Condensation Approach)

Overview:

This method utilizes the condensation of β-ketonitriles with hydrazines to synthesize 5-aminopyrazoles, which can be subsequently functionalized to obtain methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate.

Step 1: Preparation of 4-chlorophenylhydrazine

React 4-chlorobenzoyl chloride with hydrazine hydrate under controlled conditions to produce 4-chlorophenylhydrazine.Step 2: Formation of the pyrazole ring

React the hydrazine with a suitable β-ketonitrile derivative, such as ethyl acetoacetate, under reflux in ethanol or acetic acid. This cyclocondensation leads to the formation of the pyrazole ring bearing a methyl ester at the 4-position.Step 3: Introduction of the amino group at the 5-position

The amino group can be introduced via nitration followed by reduction or via direct substitution reactions on the pyrazole ring, depending on the specific intermediates used.Step 4: Esterification and purification

The esterification step involves methylation of the carboxylic acid group, typically using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, to afford this compound.

| Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Hydrazine formation | Hydrazine hydrate + 4-chlorobenzoyl chloride | Water | Room temp | High | Purify by distillation or recrystallization |

| Cyclization | Hydrazine + ethyl acetoacetate | Ethanol | Reflux | 70-85% | Monitored by TLC |

| Methylation | Methyl iodide + K2CO3 | Acetone | Room temp | 65-80% | Purify by recrystallization |

Synthesis via Chlorocarbonyl Intermediates and Nucleophilic Substitution

Overview:

This approach involves generating acyl chlorides from 4-chlorobenzoyl derivatives, then converting them into hydrazides, which cyclize to form the pyrazole core.

Step 1: Conversion of 4-chlorobenzoyl chloride to hydrazide

React with hydrazine hydrate in an inert solvent like dichloromethane at 0–5°C.Step 2: Cyclization to pyrazole

Heat the hydrazide with a β-dicarbonyl compound (e.g., ethyl acetoacetate) under reflux, promoting ring closure.Step 3: Functionalization at the 5-position

Introduce amino functionality via nitration and reduction or direct substitution with amino donors.Step 4: Esterification to methyl ester

Methylation of the carboxylic acid group with methyl iodide or dimethyl sulfate yields the methyl ester.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate | 0°C to room temp | 80-90% | Purify by recrystallization |

| Ring closure | β-dicarbonyl + heat | Reflux | 60-75% | Confirm by NMR and IR |

Green and Industrial-Scale Synthesis Approaches

Overview:

Recent advances focus on environmentally friendly methods, employing mechanochemical techniques or catalytic systems for large-scale production.

Mechanochemical Synthesis:

Using ball milling to induce the condensation of hydrazines with β-ketonitriles without solvents, reducing waste and hazards.Catalytic Cyclization:

Employing catalysts like manganese dioxide supported on silica, or metal-organic frameworks, to facilitate ring formation under mild conditions.Reaction Conditions:

Ambient temperature or mild heating, with high yields (>85%) and minimal solvent use.

| Method | Catalyst / Reagent | Environmentally Friendly | Yield | Scaleability |

|---|---|---|---|---|

| Mechanochemistry | None | Yes | 80-90% | Yes |

| Catalytic | MnO2/SiO2 | Yes | 85-92% | Yes |

Notes on Reaction Optimization and Characterization

Reaction Conditions:

Temperature, molar ratios, and solvent polarity significantly influence yield and purity. For instance, refluxing in ethanol with a molar excess of hydrazine enhances ring formation.Purification:

Recrystallization from ethanol, methanol, or ethyl acetate is standard. Melting point analysis and spectroscopic methods (IR, NMR) confirm structure.Crystallography:

Single-crystal X-ray diffraction validates the molecular structure, with typical monoclinic or orthorhombic crystal systems for pyrazole derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine Condensation | Hydrazine + β-ketonitrile derivatives | Cyclocondensation | Reflux in ethanol | High yield, versatile | Multiple steps, purification needed |

| Acyl Chloride Route | Aromatic acyl chlorides + hydrazine | Hydrazide formation + cyclization | 0–80°C | Good for scale-up | Use of hazardous acyl chlorides |

| Green Mechanochemical | Hydrazines + β-ketonitriles | Solvent-free grinding | Room temperature | Environmentally friendly | Equipment-dependent |

Final Remarks

The synthesis of this compound is well-established through multiple routes, with the condensation of hydrazines and β-ketonitriles being the most common. Reaction parameters such as temperature, molar ratios, and solvent choice critically influence yield and purity. Advances in green chemistry and process intensification continue to improve the scalability and environmental footprint of these syntheses.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is part of a broader class of amino-pyrazoles that have shown significant potential in medicinal chemistry. These compounds are known for their ability to interact with various biological targets, including kinases and enzymes involved in inflammatory and cancer pathways.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that similar amino-pyrazoles can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The introduction of different substituents on the pyrazole ring significantly affects the anticancer activity, highlighting structure-activity relationships (SAR) that can guide future drug design efforts .

Table 1: Anticancer Activity of Amino-Pyrazoles

| Compound Name | Cell Line | Inhibition (%) | Toxicity to Normal Cells (%) |

|---|---|---|---|

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 | 54.25% | 80.06% |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HeLa | 38.44% | Not specified |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Certain derivatives demonstrate the ability to inhibit lipoxygenase enzymes, which are implicated in inflammatory processes. This activity suggests potential therapeutic applications in treating chronic inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Compound Name | Target Enzyme | Inhibition Activity |

|---|---|---|

| Various Amino-Pyrazoles | Lipoxygenase | Moderate to High |

Synthesis and Material Science

The synthesis of this compound has been achieved through several methods, including mechanochemical synthesis techniques that promote environmentally friendly practices. The incorporation of magnetic nanoparticles in synthesis processes has been explored to enhance yields and reduce reaction times .

Table 3: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Mechanochemical Synthesis with Fe3O4@SiO2@Tannic Acid | Up to 90% | Room Temperature |

| Traditional Reflux Method | Varies (typically >70%) | Ethanol, reflux |

Case Study 1: Antiproliferative Effects

A study conducted on a series of amino-pyrazoles demonstrated that modifications at the N1 position significantly altered their antiproliferative effects on various cancer cell lines. The findings suggest that further exploration of these modifications could lead to the development of more effective anticancer agents .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis indicated that the presence of specific substituents on the pyrazole ring enhances anti-inflammatory activity while maintaining low toxicity levels towards normal cells. This highlights the potential for designing targeted therapies with minimized side effects .

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit CDK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins essential for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other kinases and receptors, modulating various signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Variations in Aromatic Substituents

Position of Chlorine on the Phenyl Ring

- However, the meta-substitution may alter electronic effects, such as dipole moments and resonance stabilization .

- Methyl 5-Amino-1-(3,4-Dichlorophenyl)-1H-Pyrazole-4-Carboxylate (CAS: 121716-22-1): The addition of a second chlorine atom at the 3-position increases lipophilicity and electron-withdrawing effects, which could improve membrane permeability but may also reduce solubility .

Halogen Replacement (Fluorine vs. Chlorine)

- Ethyl 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate (CAS: 138907-68-3): Fluorine’s smaller atomic radius and higher electronegativity result in weaker van der Waals interactions compared to chlorine. This compound has a melting point of 153–154°C, lower than chlorine analogs, suggesting reduced intermolecular forces .

Ester Group Modifications

Ethyl vs. Methyl Esters

- Ethyl 5-Amino-1-(4-Chlorophenyl)-1H-Pyrazole-4-Carboxylate (CAS: 14678-87-6): The ethyl ester variant is more lipophilic, which may enhance bioavailability but slow hydrolysis rates compared to the methyl ester. It is commercially available in multiple quantities (1g–25g), indicating broader utility .

- Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate: Replacing the phenyl ring with a pyridazine system introduces nitrogen atoms into the aromatic system, altering electronic properties and hydrogen-bonding capabilities. This compound forms robust intermolecular hydrogen bonds (N–H⋯N and N–H⋯O), leading to distinct crystal packing behavior .

Substituent Additions

Hydroxyethyl and Sulfonyl Groups

- Ethyl 5-Amino-1-(2-(4-Chlorophenyl)-2-Hydroxyethyl)-1H-Pyrazole-4-Carboxylate: The hydroxyethyl side chain introduces a hydrogen-bond donor, increasing solubility in polar solvents. This derivative has a higher melting point (168–169°C) due to enhanced intermolecular hydrogen bonding .

- Ethyl 5-Amino-1-[(4-Methylphenyl)Sulfonyl]-1H-Pyrazole-4-Carboxylate: The sulfonyl group is a strong electron-withdrawing substituent, which may stabilize negative charges and influence reactivity in nucleophilic substitution reactions. This modification is relevant in antibacterial agent development .

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Chlorine’s position on the phenyl ring significantly impacts resonance and inductive effects, influencing reactivity and binding interactions.

- Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl esters, affecting drug metabolism and stability.

- Structural Diversity : Introducing heterocycles (e.g., pyridazine) or functional groups (e.g., sulfonyl) expands applications in drug discovery and materials science.

Biological Activity

Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The molecular formula is and the compound features an amino group at the 5-position, a chlorophenyl group at the 1-position, and a carboxylate ester group at the 4-position. Its structure suggests potential interactions with various biological targets, making it a candidate for pharmacological investigations .

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . It has demonstrated efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's mechanism appears to involve the inhibition of specific enzymes related to tumor progression, particularly cyclin-dependent kinases (CDKs) and p38MAPK pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects . In vitro studies suggest that it can modulate inflammatory pathways by interacting with key receptors or enzymes involved in inflammation. This activity positions it as a potential therapeutic agent for conditions characterized by chronic inflammation .

Antimicrobial Activity

This compound exhibits notable antimicrobial activity . In various studies, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating significant potency. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Table: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study conducted on the antitumor efficacy of this compound involved treating MCF-7 and HCT-116 cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting strong cytotoxicity at lower concentrations. Further investigation into the compound's mechanism revealed that it induces apoptosis through caspase activation pathways .

Q & A

Q. What are the optimal synthetic routes for methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate?

Methodological Answer: The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by selective functionalization. For example:

- Step 1: Cyclocondensation of ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and 4-chlorophenylhydrazine to form the pyrazole core .

- Step 2: Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid intermediate, followed by re-esterification with methanol and H₂SO₄ .

- Step 3: Amino group introduction via nitration/reduction or direct substitution using ammonia derivatives .

Key Considerations:

Q. How can the structural integrity of this compound be validated?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- X-ray Diffraction: Resolve bond lengths and angles (e.g., C–N bond: ~1.34 Å, Cl–C–C angles: ~120°) .

- Spectroscopy:

- Mass Spectrometry: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296) .

Q. What are the stability profiles of this compound under varying conditions?

Methodological Answer:

- Thermal Stability: Conduct TGA/DSC to assess decomposition temperatures (typically >200°C for pyrazole esters) .

- Photostability: Expose to UV-Vis light (λ = 254–365 nm) in polar solvents (e.g., DMSO); monitor degradation via HPLC .

- Hydrolytic Stability: Test in acidic (HCl) and basic (NaOH) media; ester groups hydrolyze faster at pH >10 .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict intermediates and transition states .

- Solvent Effects: Simulate solvation free energies in polar aprotic solvents (e.g., DMF) using COSMO-RS to enhance yield .

- Electronic Properties: Calculate HOMO-LUMO gaps (~4–5 eV) to predict electrophilic/nucleophilic sites for functionalization .

Case Study:

ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error cycles by 60% .

Q. How to resolve contradictions in spectral data between studies?

Methodological Answer:

- Source Analysis: Compare solvent polarity (e.g., DMSO vs. CDCl₃) and concentration effects on NMR shifts .

- Crystallographic Validation: Cross-reference experimental XRD data (e.g., monoclinic P2/c space group) with computational models .

- Dynamic Effects: Account for tautomerism (e.g., pyrazole ring proton exchange) using variable-temperature NMR .

Q. What strategies improve regioselectivity in pyrazole functionalization?

Methodological Answer:

- Directing Groups: Introduce electron-withdrawing substituents (e.g., Cl) at the 4-position to direct electrophilic attacks to the 5-amino group .

- Catalysis: Use Pd(0) catalysts for Suzuki-Miyaura cross-coupling at the 1-(4-chlorophenyl) position .

- Protection/Deprotection: Temporarily protect the amino group with Boc anhydride to prevent undesired side reactions .

Q. How to analyze intermolecular interactions in crystal packing?

Methodological Answer:

- Hirshfeld Surface Analysis: Quantify Cl···H (10–15%) and N–H···O (20–25%) interactions in XRD-resolved structures .

- π-Stacking: Measure interplanar distances (3.4–3.6 Å) between pyrazole and chlorophenyl rings .

- Thermal Ellipsoids: Assess molecular rigidity using anisotropic displacement parameters (Ueq < 0.05 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.